molecular formula C15H18ClNO3 B275970 1-(3-chloro-5-ethoxy-4-methoxyphenyl)-N-(furan-2-ylmethyl)methanamine

1-(3-chloro-5-ethoxy-4-methoxyphenyl)-N-(furan-2-ylmethyl)methanamine

Cat. No. B275970
M. Wt: 295.76 g/mol
InChI Key: PJEZPPFGCMSMRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chloro-5-ethoxy-4-methoxyphenyl)-N-(furan-2-ylmethyl)methanamine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, CM156, and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of CM156 is not fully understood, but it is thought to involve the inhibition of multiple signaling pathways involved in cancer cell growth and survival. Specifically, CM156 has been shown to inhibit the activity of several enzymes involved in the PI3K/Akt/mTOR signaling pathway, which is known to be dysregulated in many types of cancer.
Biochemical and Physiological Effects:
In addition to its anticancer activity, CM156 has been shown to have other biochemical and physiological effects. For example, CM156 has been shown to inhibit the growth of bacteria and fungi, suggesting potential applications in the field of antimicrobial research. Additionally, CM156 has been shown to have anti-inflammatory activity, which could be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using CM156 in lab experiments is its potent anticancer activity, which makes it a promising candidate for further development as a cancer therapeutic. Additionally, CM156 has been shown to be relatively non-toxic to normal cells, which is important for the development of safe and effective cancer treatments. However, one limitation of using CM156 in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.

Future Directions

There are several potential future directions for research on CM156. One area of interest is the development of more effective methods for delivering CM156 to cancer cells, such as the use of nanoparticles or other drug delivery systems. Additionally, further studies are needed to fully understand the mechanism of action of CM156 and to identify other signaling pathways that may be targeted by this compound. Finally, clinical trials are needed to determine the safety and efficacy of CM156 as a cancer therapeutic in humans.

Synthesis Methods

The synthesis of CM156 involves several steps, including the reaction of 3-chloro-5-ethoxy-4-methoxybenzaldehyde with furan-2-carboxaldehyde in the presence of a reducing agent to form the intermediate 1-(3-chloro-5-ethoxy-4-methoxyphenyl)-2-(furan-2-yl)ethanone. This intermediate is then reacted with ammonia and formaldehyde to form the final product, 1-(3-chloro-5-ethoxy-4-methoxyphenyl)-N-(furan-2-ylmethyl)methanamine.

Scientific Research Applications

CM156 has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that CM156 has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, CM156 has been shown to inhibit tumor growth in animal models of cancer.

properties

Molecular Formula

C15H18ClNO3

Molecular Weight

295.76 g/mol

IUPAC Name

N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-1-(furan-2-yl)methanamine

InChI

InChI=1S/C15H18ClNO3/c1-3-19-14-8-11(7-13(16)15(14)18-2)9-17-10-12-5-4-6-20-12/h4-8,17H,3,9-10H2,1-2H3

InChI Key

PJEZPPFGCMSMRS-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)CNCC2=CC=CO2)Cl)OC

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCC2=CC=CO2)Cl)OC

Origin of Product

United States

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